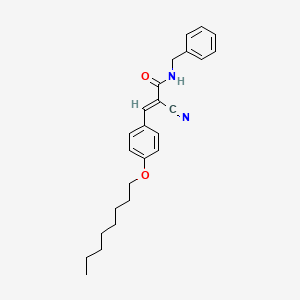

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide

Description

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by:

- Benzyl group at the amide nitrogen.

- Cyano group at the α-position of the enamide, acting as an electron-withdrawing moiety.

- 4-Octoxyphenyl substituent, a para-substituted long alkoxy chain (C8H17O) on the phenyl ring.

The 4-octoxyphenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to shorter alkoxy or polar substituents .

Properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-2-3-4-5-6-10-17-29-24-15-13-21(14-16-24)18-23(19-26)25(28)27-20-22-11-8-7-9-12-22/h7-9,11-16,18H,2-6,10,17,20H2,1H3,(H,27,28)/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVIJBOOUJPBIX-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, including antioxidant properties and effects on various biochemical pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of N-benzyl derivatives that have shown promise in medicinal chemistry. Its molecular formula is , and it features a cyano group, which is often associated with biological activity due to its ability to participate in various chemical reactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a study highlighted the effectiveness of related N-benzyl compounds as hydroxyl radical scavengers, outperforming Trolox, a standard antioxidant reference compound .

Table 1: Antioxidant Activity Comparison

| Compound | Hydroxyl Radical Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Trolox | 88 |

| N-{2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethylidene}-2-methylpropan-2-amine oxide | ~100 |

The biological activity of this compound may be attributed to several mechanisms:

- Radical Scavenging : The cyano group can stabilize free radicals, thus preventing cellular damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .

- Cell Signaling Modulation : These compounds may also influence cell signaling pathways related to oxidative stress and inflammation.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Antioxidant Studies : A comparative analysis showed that certain derivatives exhibited up to 100% scavenging activity against hydroxyl radicals, indicating their potential use in preventing oxidative stress-related diseases .

- Inflammation Models : In vitro studies demonstrated that these compounds could reduce inflammatory markers in cell cultures treated with pro-inflammatory agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent variations are summarized below:

* Calculated molecular weight based on structure.

Key Observations:

Substituent Impact on Lipophilicity: The 4-octoxyphenyl group (logP ~6.5 estimated) increases lipophilicity compared to nitro (logP ~2.5) or dihydroxy (logP ~1.8) substituents . This may enhance blood-brain barrier penetration but reduce solubility.

Biological Activity Trends: Antimicrobial Activity: Para-substituted compounds (e.g., 4-NO₂ in AG-1801) show higher activity than meta/ortho analogues . The target compound’s para-octoxy group aligns with this trend. Anti-inflammatory Effects: Ortho/meta substituents (e.g., dihalogenated phenyls) correlate with NF-κB inhibition . Antiproliferative Mechanisms: Cyano groups stabilize enamide conformations, enhancing interactions with kinases (e.g., JAK/STAT3 in AG 490) .

Case Studies from Literature

- AG-1801 (4-NO₂ analogue): Demonstrated efficacy in cell proliferative diseases, likely due to nitro group’s electron-withdrawing effects enhancing target binding .

- AG 490 (3,4-(OH)₂ analogue) : Acts as a JAK2 inhibitor, with hydroxyl groups facilitating hydrogen bonding to kinase active sites .

- WP1066 (Bromopyridyl analogue) : Inhibits STAT3 phosphorylation, showing the importance of heterocyclic substituents in kinase selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.